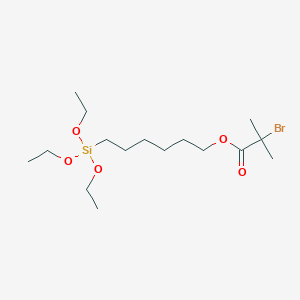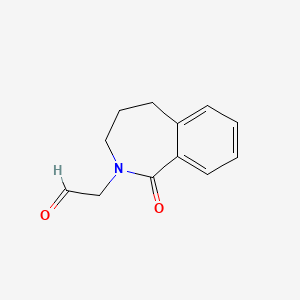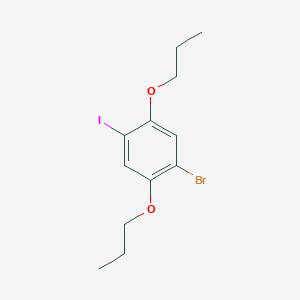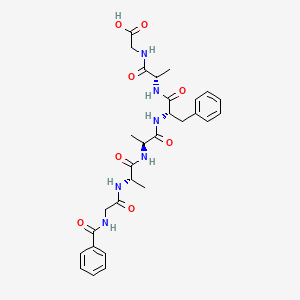![molecular formula C21H33BrO5 B14236355 {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid CAS No. 391682-36-3](/img/structure/B14236355.png)
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a bromo-substituted nonylphenoxy group attached to an ethoxyethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid typically involves multiple steps. One common method starts with the ethoxylation of nonylphenol, followed by bromination to introduce the bromo group. The ethoxylated product is then reacted with ethylene oxide to form the ethoxyethoxy intermediate. Finally, this intermediate undergoes esterification with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and ethoxy groups can be oxidized or reduced, leading to different derivatives.
Esterification and Hydrolysis: The acetic acid moiety can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used, while hydrolysis typically involves aqueous bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy and ethoxy groups.
Scientific Research Applications
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The bromo group can participate in covalent bonding with biological targets, while the ethoxyethoxy acetic acid moiety can influence solubility and bioavailability. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
{2-[2-(2-Nonylphenoxy)ethoxy]ethoxy}acetic acid: Lacks the bromo group, leading to different reactivity and applications.
{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}acetic acid: Contains a methoxy group instead of a bromo group, affecting its chemical properties and uses.
{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid:
Uniqueness
The presence of the bromo group in {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid makes it unique compared to its analogs. This bromo group can participate in specific chemical reactions, such as nucleophilic substitution, which are not possible with its non-bromo counterparts. Additionally, the compound’s structure allows for diverse applications in various fields, making it a versatile and valuable chemical.
Properties
CAS No. |
391682-36-3 |
|---|---|
Molecular Formula |
C21H33BrO5 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H33BrO5/c1-2-3-4-5-6-7-8-9-18-10-11-20(19(22)16-18)27-15-14-25-12-13-26-17-21(23)24/h10-11,16H,2-9,12-15,17H2,1H3,(H,23,24) |
InChI Key |
FDFDDEDSZJQVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)



![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
